2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiazoloisoindoles, which are known for their diverse biological activities and potential as therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate isoindole derivative with a thiazole precursor under specific conditions. For instance, the reaction may involve the use of orthophenylenediamine and orthophthalaldehyde, followed by alkylation and subsequent cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted thiazoloisoindole derivatives.
Scientific Research Applications
2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazoloisoindole derivatives and related heterocyclic compounds such as:
- 5H-Benzo[4,5]imidazo[2,1-a]isoindole
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Benzimidazo[1,2-a][3,1]benzothiazine
Uniqueness
What sets 2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione apart is its unique structural framework, which combines the thiazole and isoindole moieties
Properties
Molecular Formula |
C9H5N3O2S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
2-aminopyrrolo[3,4-f][1,3]benzothiazole-5,7-dione |
InChI |
InChI=1S/C9H5N3O2S/c10-9-11-5-1-3-4(2-6(5)15-9)8(14)12-7(3)13/h1-2H,(H2,10,11)(H,12,13,14) |
InChI Key |
FEYMYSVBFHUWJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1N=C(S3)N)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.